1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester
CAS No.:
Cat. No.: VC16584873
Molecular Formula: C15H18NO4-
Molecular Weight: 276.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18NO4- |
|---|---|
| Molecular Weight | 276.31 g/mol |
| IUPAC Name | 3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/p-1 |
| Standard InChI Key | VTRVUNGMWPPWGP-UHFFFAOYSA-M |
| Canonical SMILES | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
The compound’s systematic name, 1,3-piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester, reflects its piperidine backbone substituted with two carboxylic acid groups. The 3-methyl group and 1-(phenylmethyl) ester modification confer distinct steric and electronic properties. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol .
Structural Features
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Piperidine core: A six-membered saturated ring containing one nitrogen atom.
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Carboxylic acid groups: Positioned at the 1- and 3-positions, with the 3-carboxylic acid methylated.
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Benzyl ester: The 1-carboxylic acid is esterified with a phenylmethyl group, enhancing lipophilicity .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step functionalization of piperidine:
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Methylation: Introduction of the methyl group at the 3-position using methyl halides under basic conditions.
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Esterification: Reaction of the 1-carboxylic acid with benzyl alcohol in the presence of a catalyst (e.g., H₂SO₄).
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Purification: Chromatographic techniques isolate the target compound .
Table 1: Representative Synthesis Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | 80 | 65–70 |
| Esterification | BnOH, H₂SO₄ | 110 | 75–80 |
Challenges in Synthesis
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Steric hindrance: The 3-methyl group complicates subsequent reactions at adjacent positions.
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Ester hydrolysis: Sensitivity to acidic or basic conditions necessitates careful pH control .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water due to the benzyl ester .
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Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous environments.
Spectroscopic Data
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IR spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (carboxylic acid C=O).
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NMR (¹H): δ 7.3–7.5 (aryl protons), δ 3.7 (ester OCH₂), δ 2.4 (piperidine CH₂) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing neurological agents targeting GABA receptors, leveraging its ability to cross the blood-brain barrier .
Organocatalysis
Its rigid piperidine framework facilitates asymmetric catalysis in ketone reductions, achieving enantiomeric excesses >90% .
Future Research Directions
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Pharmacological profiling: Evaluate binding affinity for neurotransmitter receptors.
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Green synthesis: Develop catalytic methods to reduce waste and improve yields.
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